molecular formula C21H24N2O5S B2421932 8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903254-82-0

8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2421932
CAS No.: 903254-82-0
M. Wt: 416.49
InChI Key: SETIDBHNDDITDT-UHFFFAOYSA-N
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Description

8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzoyl group, a methoxyphenylsulfonyl group, and a spiro linkage involving an oxa- and diazaspirodecane framework. The compound’s intricate structure makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: It can be used as a molecular probe to study biological processes involving spirocyclic compounds.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods: For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its specific combination of functional groups and spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-18-7-9-19(10-8-18)29(25,26)23-15-16-28-21(23)11-13-22(14-12-21)20(24)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETIDBHNDDITDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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